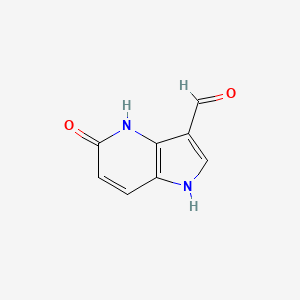

5-Hydroxy-4-azaindole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 | |

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027068-77-4 | |

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 5-Hydroxy-4-azaindole-3-carbaldehyde (CAS No. 1027068-77-4), a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the 4-azaindole scaffold to address complex biological challenges.

Introduction: The Privileged 4-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The azaindole core, a bioisostere of the endogenous indole and purine systems, is a prime example of such a scaffold.[1] The strategic placement of a nitrogen atom within the indole's benzene ring fundamentally alters its electronic properties, enhancing its capacity for hydrogen bonding and often improving physicochemical characteristics like solubility.[2]

Among the azaindole isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) structure has emerged as a particularly versatile platform for the design of novel therapeutics, especially kinase inhibitors.[3] The nitrogen at the 4-position can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP within the kinase active site.[4]

5-Hydroxy-4-azaindole-3-carbaldehyde is a key intermediate that capitalizes on this privileged scaffold. The hydroxyl group at the 5-position and the carbaldehyde at the 3-position offer reactive handles for extensive synthetic elaboration, allowing for the creation of diverse chemical libraries.[3] The aldehyde functionality, in particular, is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the exploration of a vast chemical space.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of 5-Hydroxy-4-azaindole-3-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 1027068-77-4 | [4] |

| Molecular Formula | C₈H₆N₂O₂ | |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | Brown solid | |

| Storage | Store at Room Temperature | [5] |

Synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde: A Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich heterocyclic system is efficiently achieved through the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[7]

The following protocol is a robust method for the synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde, adapted from established procedures for structurally analogous indole and azaindole systems.[8] The likely starting material for this specific synthesis is 1H-Pyrrolo[3,2-b]pyridin-5-ol.

Experimental Protocol

Materials:

-

1H-Pyrrolo[3,2-b]pyridin-5-ol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).

-

Formylation Reaction: Dissolve 1H-Pyrrolo[3,2-b]pyridin-5-ol (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Basify the aqueous mixture to pH 8-9 by the slow addition of a saturated NaHCO₃ solution. This will hydrolyze the intermediate iminium salt to the desired aldehyde. A precipitate should form.

-

Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-Hydroxy-4-azaindole-3-carbaldehyde as a solid.

Rationale Behind Experimental Choices

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure a high yield of the desired product.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0 °C) during the addition of POCl₃ prevents uncontrolled side reactions.

-

Basification: The hydrolysis of the intermediate iminium salt to the final aldehyde product is facilitated under basic conditions. Careful addition of NaHCO₃ is necessary to avoid excessive foaming and to ensure complete conversion.

-

Extraction and Purification: Dichloromethane is an effective solvent for extracting the product from the aqueous mixture. Column chromatography is a standard and reliable method for purifying the final compound to a high degree.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Hydroxy-4-azaindole-3-carbaldehyde.

Applications in Drug Discovery: A Gateway to Kinase Inhibition

The true value of 5-Hydroxy-4-azaindole-3-carbaldehyde lies in its role as a versatile precursor for the synthesis of potent and selective kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains and pharmacophores that can be tailored to target the specific subpockets of a given kinase active site. Below, we explore its application in targeting several key kinases implicated in cancer and immune disorders.

Targeting the PAK1 Signaling Pathway in Cancer

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPases Rac and Cdc42.[9] It is a central node in signaling pathways that regulate cell proliferation, survival, and motility.[10] Overexpression and hyperactivation of PAK1 are frequently observed in various cancers, making it an attractive therapeutic target.[2]

Derivatives of the 4-azaindole scaffold have been successfully developed as potent PAK1 inhibitors.[4] The synthesis of such inhibitors can be envisioned starting from 5-Hydroxy-4-azaindole-3-carbaldehyde, where the aldehyde is converted into a larger, more complex moiety designed to occupy the ATP-binding site of PAK1.

Caption: Simplified PAK1 signaling pathway in cancer.

Modulating the JAK/STAT Pathway in Immune Disorders

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is central to the regulation of the immune system.[11] The JAK/STAT pathway transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[12] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.

JAK3, in particular, is primarily expressed in hematopoietic cells and is essential for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[13] This makes it a highly specific target for immunomodulatory drugs. The 4-azaindole scaffold has been explored for the development of selective JAK3 inhibitors.

Caption: Simplified JAK/STAT signaling pathway.

Intercepting the TGF-β Pathway in Oncology

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[14] While TGF-β acts as a tumor suppressor in the early stages of cancer, it paradoxically promotes tumor progression and metastasis in advanced stages.[15] The TGF-β receptor I (TGFβRI), a serine/threonine kinase, is a key mediator of this pathway.

Inhibition of TGFβRI is a promising strategy for cancer therapy. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins by the activated TGFβRI. 4-azaindole derivatives have shown potential as inhibitors of TGFβRI, highlighting another avenue for the application of 5-Hydroxy-4-azaindole-3-carbaldehyde in oncology drug discovery.

Caption: Canonical TGF-β/SMAD signaling pathway.

Conclusion

5-Hydroxy-4-azaindole-3-carbaldehyde stands out as a strategically important building block in the synthesis of biologically active molecules. Its privileged 4-azaindole core, combined with versatile reactive handles, provides a robust platform for the development of targeted therapeutics. As demonstrated, its utility in constructing inhibitors for key kinases such as PAK1, JAK3, and TGFβRI underscores its significance in modern drug discovery programs aimed at treating cancer and immune-related diseases. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable asset for medicinal chemists striving to create the next generation of innovative medicines.

References

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Aaronson DS, Horvath CM.

- Seoane J, Gomis RR. TGF-β Family Signaling in Cancer. Cold Spring Harb Perspect Biol. 2017;9(10):a022244.

- Kumar R, Sananbenesi F, Li Q, Radek J, Sahin M, Ma L, et al. Molecular pathways: targeting p21-activated kinase 1 signaling in cancer: opportunities, challenges and limitations. Clin Cancer Res. 2012;18(10):2749-55.

- Lee WH, Wu H, Liu Y, St-Pierre C, Wang W, Wu J, et al. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg Med Chem Lett. 2016;26(15):3645-50.

- Molli PR, Li DQ, Kumar R. P21-activated kinase (PAK) signaling in cancer. Semin Cancer Biol. 2010;20(4):228-36.

-

Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

-

CancerIndex. PAK1 | Cancer Genetics Web. Available from: [Link]

-

Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. Available from: [Link]

-

Creative Diagnostics. TGF-β/SMAD Signaling Pathway. Available from: [Link]

-

News-Medical.net. Regulation of JAK/STAT Signalling. Available from: [Link]

-

My Cancer Genome. TGF-Beta signaling. Available from: [Link]

-

Vilsmeier-Haack Reaction. Available from: [Link]

-

My Cancer Genome. TGF-Beta signaling. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Frontiers. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Available from: [Link]

-

PNAS. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Available from: [Link]

-

NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

NIH. Janus kinase 3: the controller and the controlled. Available from: [Link]

-

Frontiers. Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. Available from: [Link]

-

NIH. Pak Signaling in the Development and Progression of Cancer. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. PAK signaling in cancer biology. A Domain organization of PAK1. PBD,... Available from: [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]

-

ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

-

NIH. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available from: [Link]

Sources

- 1. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. 4649-09-6|1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4-azaindole-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. As a derivative of the 4-azaindole scaffold, it belongs to a class of compounds recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. The strategic placement of a nitrogen atom in the indole ring system, creating the azaindole core, imparts unique physicochemical properties that are advantageous in drug design, including improved solubility and metabolic stability, and the potential for additional hydrogen bonding interactions with protein targets.

This technical guide provides a comprehensive overview of 5-Hydroxy-4-azaindole-3-carbaldehyde, including its molecular characteristics, a proposed synthetic pathway, expected spectroscopic signature, and its potential applications in drug discovery, particularly in the realm of kinase inhibition.

Molecular and Physicochemical Profile

The foundational characteristics of 5-Hydroxy-4-azaindole-3-carbaldehyde are summarized below, providing a quantitative basis for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1] |

| CAS Number | 1027068-77-4 | [1][2] |

| Appearance | Brown solid | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Mechanistic Considerations

A proposed synthetic pathway is outlined below:

Caption: Proposed Vilsmeier-Haack synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde.

Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on the Vilsmeier-Haack formylation of indole analogs. Optimization of reaction times, temperatures, and stoichiometry would be necessary for process validation.

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 5-hydroxy-4-azaindole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to approximately 80-90°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predictive Analysis)

Direct spectroscopic data for 5-Hydroxy-4-azaindole-3-carbaldehyde is not available in the reviewed literature. However, a detailed predictive analysis of its expected NMR, IR, and Mass Spectra can be constructed based on the known spectral data of closely related analogs, such as indole-3-carbaldehyde and chloro-substituted azaindole-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of 5-Hydroxy-4-azaindole-3-carbaldehyde will be characteristic of its substituted heterocyclic structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the pyrrole ring, and the hydroxyl proton. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit characteristic coupling patterns depending on their positions on the bicyclic ring system. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically in the range of 180-190 ppm. The other seven carbons of the azaindole ring will appear in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A sharp to moderately broad peak around 3100-3500 cm⁻¹ is anticipated for the N-H stretch of the pyrrole ring.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be present in the region of 1650-1700 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 162.

-

Fragmentation Pattern: Common fragmentation pathways for indole-3-carbaldehydes involve the loss of the formyl group (-CHO), leading to a fragment ion at m/z = 133. Further fragmentation of the azaindole ring would also be expected.

Applications in Drug Discovery and Medicinal Chemistry

The 4-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom in the 6-membered ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine in ATP. This makes azaindole derivatives potent and often selective kinase inhibitors.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Hydroxy-4-azaindole-3-carbaldehyde

Introduction: The Significance of the Azaindole Core

In the landscape of medicinal chemistry, the indole scaffold holds a revered position, forming the backbone of numerous natural products and pharmaceuticals.[1] Its structural analogue, the azaindole moiety, where a nitrogen atom replaces a carbon in the benzene ring, has garnered significant attention for its ability to modulate physicochemical properties such as solubility and hydrogen bonding potential, thereby offering a strategic advantage in drug design.[2] The various isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each impart unique electronic and steric features, influencing their interaction with biological targets.[2] This guide focuses on a specific, highly functionalized derivative, 5-Hydroxy-4-azaindole-3-carbaldehyde, a molecule poised as a valuable building block for the synthesis of novel therapeutic agents. Its discovery and synthesis are a testament to the ongoing exploration of heterocyclic chemistry to address unmet medical needs.

Physicochemical Properties

5-Hydroxy-4-azaindole-3-carbaldehyde is typically a brown solid at room temperature.[3] A comprehensive understanding of its physicochemical properties is crucial for its application in drug discovery and development. Below is a summary of its key computed and experimental properties.

| Property | Value | Source |

| CAS Number | 1027068-77-4 | [3] |

| Molecular Formula | C₈H₆N₂O₂ | PubChem |

| Molecular Weight | 162.15 g/mol | PubChem |

| Appearance | Brown solid | [3] |

| Storage Temperature | Room Temperature | [3] |

| Hazard Statements | H315, H319, H335 | [3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |

The Synthetic Pathway: A Multi-step Approach

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde is not explicitly detailed in a single primary literature source but can be constructed from patent literature and established synthetic methodologies for related azaindole derivatives. The most probable synthetic route involves a multi-step process, beginning with the construction of a key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, followed by a Vilsmeier-Haack formylation and subsequent demethylation.

Diagram of the Synthetic Workflow

Sources

A Theoretical Investigation of 5-Hydroxy-4-azaindole-3-carbaldehyde: A Keystone for Medicinal Chemistry

This technical guide provides a comprehensive theoretical analysis of 5-Hydroxy-4-azaindole-3-carbaldehyde, a heterocyclic compound of significant interest in drug discovery and development. The azaindole scaffold is a bioisostere of indole and is found in numerous biologically active molecules.[1] The introduction of a nitrogen atom into the indole ring system can enhance aqueous solubility and modify physicochemical properties, which are crucial for improving pharmacokinetic profiles.[1] This guide will delve into the structural, electronic, and spectroscopic properties of 5-Hydroxy-4-azaindole-3-carbaldehyde, offering insights grounded in computational chemistry to accelerate its application in medicinal chemistry.

The Significance of the Azaindole Scaffold

Azaindole derivatives are integral to a wide array of therapeutic agents, with applications in treating cancer, Alzheimer's disease, HIV, and inflammatory conditions.[1] The strategic placement of the nitrogen atom in the six-membered ring, as in the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core of our target molecule, creates unique electronic and hydrogen-bonding characteristics. The substituents at the 5- and 3-positions—a hydroxyl group and a carbaldehyde (aldehyde) group, respectively—further functionalize the molecule, presenting opportunities for diverse chemical modifications and interactions with biological targets. The aldehyde group, in particular, is a versatile synthetic handle for constructing more complex molecular architectures.[2]

Tautomerism: A Critical Consideration

The presence of the 5-hydroxyl group introduces the possibility of tautomerism, a phenomenon that can significantly impact the molecule's chemical behavior and its interactions with biological receptors. Understanding the relative stability of different tautomeric forms is paramount for predicting its behavior in various environments. The primary tautomeric equilibrium to consider is between the enol form (5-hydroxy) and the keto form (5-oxo).

Computational studies on related hydroxy-substituted nitrogen heterocycles have demonstrated that density functional theory (DFT) is a powerful tool for evaluating the relative energies of tautomers.[3][4] Gas-phase calculations often show a preference for one tautomer, while the inclusion of solvent effects, typically through a polarized continuum model (PCM), can alter this preference due to differential solvation of the more polar tautomer.[5]

Below is a proposed workflow for investigating the tautomeric equilibrium of 5-Hydroxy-4-azaindole-3-carbaldehyde.

Caption: Workflow for determining tautomeric stability.

Based on studies of similar azaindoles, the N1H tautomer is generally more stable in the ground state.[5] It is anticipated that the 5-hydroxy tautomer of 5-Hydroxy-4-azaindole-3-carbaldehyde will be the more stable form, but this must be confirmed by comparing the computed Gibbs free energies.

Molecular Geometry and Electronic Properties

A thorough understanding of the molecule's three-dimensional structure and electronic landscape is foundational for rational drug design.

DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can provide a precise model of the molecule's geometry.[6] For the analogous 5-chloro-7-azaindole-3-carbaldehyde, it has been shown that molecules form dimers in the crystal lattice via strong N-H---N hydrogen bonds.[7][8] A similar dimerization is plausible for 5-Hydroxy-4-azaindole-3-carbaldehyde. The internal rotation of the aldehyde group is another conformational aspect that can be investigated, as different rotamers may have varying stabilities.[7]

| Parameter | Predicted Value (Å or °) | Justification/Comparison |

| C3-C8 (aldehyde) bond length | ~1.48 Å | Typical C-C single bond length adjacent to a carbonyl. |

| C=O bond length | ~1.22 Å | Characteristic of an aldehyde carbonyl group. |

| O-H bond length | ~0.97 Å | Standard hydroxyl group O-H bond length. |

| Dihedral C2-C3-C8-O1 | ~180° or ~0° | Represents the two likely planar conformations of the aldehyde group relative to the ring. |

Table 1: Predicted key geometric parameters for the most stable conformer of 5-Hydroxy-4-azaindole-3-carbaldehyde.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT calculations are routinely used to determine these properties.[9] For many organic dyes and medicinal compounds, the HOMO is often distributed across the electron-rich portions of the molecule, while the LUMO is localized on electron-accepting regions.[10]

Caption: Frontier Molecular Orbital energy level diagram.

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9] For 5-Hydroxy-4-azaindole-3-carbaldehyde, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the pyridine ring, indicating these are sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the N-H and O-H protons, marking them as sites for nucleophilic attack.

Predicted Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be used to confirm the identity and structure of the synthesized compound.

Frequency calculations performed using DFT can simulate the infrared (IR) and Raman spectra.[7][8] These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. Key predicted vibrational frequencies would include:

-

O-H stretch: ~3400-3600 cm⁻¹

-

N-H stretch: ~3300-3500 cm⁻¹

-

C=O stretch (aldehyde): ~1680-1700 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra.[10] The calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For azaindole systems, characteristic π→π* transitions are expected in the UV region.[5]

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~320-350 nm | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280-300 nm | > 0.1 | HOMO-1 → LUMO or HOMO → LUMO+1 (π→π) |

Table 2: Predicted electronic transitions for 5-Hydroxy-4-azaindole-3-carbaldehyde in a non-polar solvent.

Implications for Drug Discovery

The theoretical data converge to paint a picture of 5-Hydroxy-4-azaindole-3-carbaldehyde as a promising scaffold for drug development. Its hydrogen bonding capabilities (N-H, O-H, C=O, and pyridine nitrogen) suggest it can effectively interact with protein active sites. The aldehyde functionality serves as a key point for synthetic elaboration, allowing for the generation of libraries of derivatives for screening.[2] Indole and azaindole derivatives have shown promise as cytotoxic agents against cancer cells, and this scaffold could be explored for similar activities.[11][12]

Experimental Protocols for Theoretical Studies

The following outlines a robust computational methodology for the theoretical investigation of 5-Hydroxy-4-azaindole-3-carbaldehyde.

-

Structure Preparation:

-

Draw the 3D structures of the potential tautomers (e.g., 5-hydroxy and 5-oxo forms) in a molecular editor.

-

Perform an initial molecular mechanics force field minimization (e.g., MMFF94).

-

-

Geometry Optimization and Frequency Calculation (Gas Phase):

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (a common hybrid functional) or ωB97X-D (for better handling of dispersion interactions).[7]

-

Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

-

Keywords: Opt Freq (to perform optimization and frequency calculation in one step).

-

Validation: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.

-

-

Solvent Effects:

-

Use the gas-phase optimized geometry as the starting point.

-

Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

-

Keywords: Opt SCRF=(PCM, Solvent=Water) (example for optimization in water).

-

Perform this for each tautomer to evaluate the effect of the solvent on their relative stabilities.

-

-

Electronic Properties Analysis:

-

From the optimized structures, analyze the output files to extract:

-

Gibbs free energies (for tautomer stability).

-

HOMO and LUMO energies and visualize the orbitals.

-

Generate the Molecular Electrostatic Potential (MEP) map.

-

-

-

UV-Vis Spectrum Prediction:

-

Method: Time-Dependent DFT (TD-DFT) on the ground-state optimized geometry.

-

Keywords: TD(NStates=10, Root=1) (to calculate the first 10 excited states).

-

Analyze the output to obtain excitation energies, wavelengths, and oscillator strengths for the major electronic transitions.

-

References

-

Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry, 3(20), 3701–3706. [Link]

-

ResearchGate. (2018). (PDF) DFT and TD-DFT studies of the !-bridge influence on the photovoltaic properties of dyes based on thieno[2,3-b]indole. [Link]

-

Petrov, P., Nikolova, V., & Petkov, I. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2386–2397. [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. [Link]

-

Teymori, M., Aghanejad, A., & Davood, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

-

Drozd, M., Proniewicz, L. M., & Michalska, D. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3241. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]

-

Kumar, A., Singh, A., & Kumar, K. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(6), 2534-2578. [Link]

-

ResearchGate. (2024). (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

ResearchGate. (2015). Tautomerism of aza cycles: II. Synthesis and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts. Preference of the 1H,4H-1,2,4-triazolium tautomers. [Link]

-

Teymori, M., Aghanejad, A., & Davood, A. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

-

OUCI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 835-858. [Link]

-

ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Excited state tautomerization of azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the 5-Hydroxy-4-azaindole Scaffold

The azaindole nucleus, a bioisostere of the endogenous indole structure, represents a privileged scaffold in medicinal chemistry.[1][2] The strategic incorporation of a nitrogen atom into the indole ring system profoundly influences the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel intellectual property. Among the various azaindole isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework has garnered significant attention, particularly in the development of kinase inhibitors.[2]

The introduction of a hydroxyl group at the 5-position and a carbaldehyde at the 3-position of the 4-azaindole core yields 5-Hydroxy-4-azaindole-3-carbaldehyde, a key building block for the synthesis of a diverse array of pharmacologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this valuable intermediate and its derivatives, aimed at researchers and scientists in the field of drug discovery and development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be approached through two primary retrosynthetic pathways. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis.

Caption: General scheme for the synthesis of the 4-azaindole core.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-3-bromo-5-methoxypyridine | Reagent | Commercially Available | |

| Alkenyl bromide | Reagent | Commercially Available | e.g., 2-bromostyrene |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | Strem Chemicals | |

| XPhos | Ligand | Strem Chemicals | |

| Sodium tert-butoxide (NaOtBu) | Base | Acros Organics | |

| Toluene | Anhydrous | Sigma-Aldrich | |

| Boron tribromide (BBr₃) | Reagent | Sigma-Aldrich | For demethylation |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |

| Methanol | ACS Grade | Fisher Scientific | |

| Saturated sodium bicarbonate | Aqueous | Lab Prepared | |

| Brine | Aqueous | Lab Prepared | |

| Anhydrous sodium sulfate | Reagent | Fisher Scientific |

Step-by-Step Procedure:

-

Palladium-Catalyzed Cyclization:

-

To an oven-dried Schlenk flask, add 2-amino-3-bromo-5-methoxypyridine (1.0 eq), the corresponding alkenyl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (2.5 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 5-methoxy-4-azaindole derivative.

-

-

Demethylation to 5-Hydroxy-4-azaindole:

-

Dissolve the 5-methoxy-4-azaindole derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.

-

Slowly add a 1 M solution of boron tribromide in DCM (3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in methanol and concentrate again to remove residual boron species.

-

Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1H-pyrrolo[3,2-b]pyridin-5-ol.

-

Purify by column chromatography or recrystallization.

-

Formylation of the 5-Hydroxy-4-azaindole Core

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems. [3][4]The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (typically dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

Protocol 2: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of the 5-hydroxy-4-azaindole core.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1H-Pyrrolo[3,2-b]pyridin-5-ol | Synthesized | - | From Protocol 1 |

| Phosphorus oxychloride (POCl₃) | Reagent | Acros Organics | Handle with care in a fume hood |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |

| Sodium acetate | Reagent | Fisher Scientific | |

| Ice | - | Lab Prepared | |

| Ethyl acetate | ACS Grade | Fisher Scientific | |

| Saturated sodium bicarbonate | Aqueous | Lab Prepared | |

| Brine | Aqueous | Lab Prepared | |

| Anhydrous sodium sulfate | Reagent | Fisher Scientific |

Step-by-Step Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and an argon inlet, cool anhydrous DMF (5.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous oil indicates the generation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 1H-pyrrolo[3,2-b]pyridin-5-ol (1.0 eq) in anhydrous DCM or DMF.

-

Add the solution of the azaindole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8.

-

Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-hydroxy-4-azaindole-3-carbaldehyde by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product as a solid.

-

Characterization Data

The synthesized 5-Hydroxy-4-azaindole-3-carbaldehyde (CAS: 1027068-77-4) should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the azaindole core, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the hydroxyl proton. The pyrrolic NH proton will also be present as a broad singlet. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm), along with signals for the aromatic carbons of the bicyclic system. |

| Mass Spec (MS) | The expected molecular ion peak corresponding to the molecular weight of the product (C₈H₆N₂O₂ = 162.15 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the aldehyde C=O stretch (~1650-1680 cm⁻¹). |

Applications in Drug Discovery

The 5-hydroxy-4-azaindole-3-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The aldehyde group can be readily transformed into various functional groups, including:

-

Reductive amination: to introduce diverse amine substituents.

-

Wittig and related olefination reactions: to form carbon-carbon double bonds.

-

Oxidation: to the corresponding carboxylic acid.

-

Condensation reactions: with active methylene compounds to form new heterocyclic rings.

These transformations allow for the exploration of the structure-activity relationship (SAR) of the azaindole core, leading to the identification of potent and selective modulators of various biological targets, particularly protein kinases.

Conclusion

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide offer a reliable pathway to this key intermediate, starting from readily available materials. By leveraging the rich chemistry of the azaindole nucleus and the versatile reactivity of the aldehyde functionality, researchers can continue to explore the vast chemical space around this privileged scaffold in the quest for new and improved medicines.

References

-

Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

-

Andrade, I., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6436-6445. [Link]

- Zhuang, Y. (2017). Method for preparing 5-hydroxy-7-azaindole. CN107434807A.

-

Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1756-1761. [Link]

-

Ferreira, I. C. F. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6436-6445. [Link]

-

Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PubChem. Indole-3-carboxaldehyde. [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Application Notes & Experimental Protocols: 5-Hydroxy-4-azaindole-3-carbaldehyde

I. Introduction: The Strategic Value of 5-Hydroxy-4-azaindole-3-carbaldehyde

5-Hydroxy-4-azaindole-3-carbaldehyde is a heterocyclic organic compound that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. It belongs to the azaindole family, which are bioisosteres of the naturally ubiquitous indole scaffold.[1][2] The strategic incorporation of a nitrogen atom into the indole's benzene ring to form an azaindole can significantly modulate a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property opportunities.[2]

The specific arrangement of functional groups in 5-Hydroxy-4-azaindole-3-carbaldehyde—a nucleophilic hydroxyl group, a reactive aldehyde, and the pyrrolic N-H—provides three distinct points for chemical modification. This trifunctional nature makes it an ideal starting scaffold for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents against a range of biological targets, including protein kinases, which are implicated in cancers and inflammatory diseases.[1][3][4]

This document provides a detailed guide for researchers on the properties, handling, and experimental utilization of this compound, with a primary focus on its application in the synthesis of Schiff base derivatives, a common gateway to more complex molecular architectures.

II. Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective use and safe handling.

| Property | Value | Source |

| IUPAC Name | 5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | ChemicalBook[5] |

| CAS Number | 1027068-77-4 | ChemicalBook[5] |

| Molecular Formula | C₈H₆N₂O₂ | Derived |

| Molecular Weight | 162.15 g/mol | Derived |

| Appearance | Brown solid | ChemicalBook[5] |

| Storage | Store at room temperature, under inert atmosphere. | ChemicalBook[5] |

Safety & Handling:

-

Always consult the Safety Data Sheet (SDS) before use.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

III. Core Application: Synthesis of Schiff Base Derivatives

The aldehyde functional group at the C3 position is a prime site for derivatization. One of the most fundamental and useful transformations is its condensation with a primary amine to form an imine, commonly known as a Schiff base. This reaction provides a robust covalent linkage to append various molecular fragments to the azaindole core.

The workflow for this application is straightforward, moving from synthesis to biological evaluation.

Caption: General workflow from starting material to lead compound identification.

Detailed Experimental Protocol: Synthesis of an N-Aryl Schiff Base

This protocol details the synthesis of a representative Schiff base derivative via the condensation of 5-Hydroxy-4-azaindole-3-carbaldehyde with a generic primary aromatic amine (e.g., aniline or a substituted aniline).

Causality Statement: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the primary amine.

Caption: Reaction scheme for Schiff base formation.

Materials & Reagents:

-

5-Hydroxy-4-azaindole-3-carbaldehyde (1.0 eq)

-

Selected primary amine (1.0 - 1.2 eq)

-

Absolute Ethanol (or Methanol), anhydrous

-

Glacial Acetic Acid (catalytic amount, ~1-2 drops)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F254)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add 5-Hydroxy-4-azaindole-3-carbaldehyde (e.g., 1.0 mmol, 162 mg).

-

Add the primary amine (e.g., 1.1 mmol).

-

Add anhydrous ethanol (e.g., 10 mL) to dissolve or suspend the reactants. The choice of alcohol depends on the solubility of the starting materials.

-

Add a magnetic stir bar to the flask.

-

-

Catalysis and Reflux:

-

Add 1-2 drops of glacial acetic acid to the mixture.

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the reaction mixture to reflux (for ethanol, this is ~78°C) with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the dehydration step of the reaction, driving the equilibrium towards the product.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

-

Spot the starting aldehyde, the starting amine, and the reaction mixture on a TLC plate.

-

The reaction is complete when the spot corresponding to the starting aldehyde has been consumed, and a new, typically less polar, product spot is observed. This process usually takes 2-6 hours.[6]

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 20 mL).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL).

-

Rationale: The NaHCO₃ wash neutralizes the acetic acid catalyst, while the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product should be purified by column chromatography on silica gel.

-

Select an appropriate eluent system based on TLC analysis to effectively separate the desired Schiff base from any unreacted starting materials or byproducts.

-

Collect the fractions containing the pure product and combine them.

-

-

Characterization:

-

Remove the solvent from the purified fractions via rotary evaporation.

-

Characterize the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR Spectroscopy: To confirm the presence of the imine (C=N) bond and the disappearance of the aldehyde (C=O) and amine (N-H) stretches.

-

-

IV. Broader Applications & Future Directions

While Schiff base formation is a primary application, the versatility of 5-Hydroxy-4-azaindole-3-carbaldehyde extends further. The aldehyde can participate in various other C-C and C-N bond-forming reactions, including:

-

Reductive Amination: To form secondary amines.

-

Wittig Reaction: To form alkenes.

-

Reduction: To form the corresponding alcohol (5-hydroxy-4-azaindol-3-yl)methanol.

-

Oxidation: To form the corresponding carboxylic acid.

Furthermore, the hydroxyl and pyrrolic N-H groups can be functionalized (e.g., via alkylation or acylation) to create an even greater diversity of compounds. Derivatives of azaindoles have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, making this scaffold a rich area for continued research and development in modern drug discovery.[4][7][8]

V. References

-

Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]

-

Reddy, T. S. et al. (2020). Azaindole Therapeutic Agents. ACS Omega. [Link]

-

Organic Syntheses. Indole-3-aldehyde. Organic Syntheses Procedure. [Link]

-

PubChem. 5-Hydroxyindole-3-Carbaldehyde. National Center for Biotechnology Information. [Link]

-

Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives.... University of Rostock. [Link]

-

ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

-

ACS Publications. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. [Link]

-

Afyon Kocatepe Üniversitesi. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

-

PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

MDPI. (2023). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

PubMed. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]

-

Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

National Institutes of Health. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]

-

Taylor & Francis. (2007). Facile Synthesis of 2‐Substituted 4‐Azaindoles. [Link]

-

ResearchGate. (2023). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link]

-

Taylor & Francis Online. (2022). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. [Link]

-

MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-4-azaindole-3-carbaldehyde | 1027068-77-4 [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating 5-Hydroxy-4-azaindole-3-carbaldehyde in Cancer Cell Lines

For Research Use Only.

Introduction: The Scientific Premise

The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine systems, which allows it to interact with a wide array of biological targets.[1][2] Modifications to the azaindole core have yielded potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2][3] While direct experimental data on 5-Hydroxy-4-azaindole-3-carbaldehyde is not yet prevalent in published literature, its structural features—specifically the 4-azaindole (pyrrolo[3,2-b]pyridine) core—suggest a strong potential for anticancer activity.

Derivatives of 4-azaindole have shown promise as inhibitors of critical oncogenic kinases such as p21-activated kinase-1 (PAK1) and Aurora A kinase.[3][4] Furthermore, related pyrrolopyridine structures have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Checkpoint Kinase 1 (CHK1).[1][5][6] The aldehyde functional group at the 3-position presents a reactive site for potential covalent or reversible-covalent interactions with target proteins, a strategy that has been effectively used in developing highly selective kinase inhibitors.[5] The 5-hydroxy group can potentially form key hydrogen bonds within an ATP-binding pocket, enhancing binding affinity.

Therefore, these application notes provide a comprehensive, hypothesis-driven framework for researchers to systematically evaluate the anticancer potential of 5-Hydroxy-4-azaindole-3-carbaldehyde. We postulate that this compound is likely to function as a kinase inhibitor, impacting cell proliferation, cell cycle progression, and survival of cancer cells. The following protocols are designed to rigorously test this hypothesis.

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive evidence surrounding the 4-azaindole scaffold, we propose that 5-Hydroxy-4-azaindole-3-carbaldehyde acts as an ATP-competitive inhibitor of one or more protein kinases crucial for cancer cell proliferation and survival. Potential targets include, but are not limited to, members of the Aurora kinase, PAK, or FGFR families.[3][4][5] Inhibition of these pathways can disrupt mitosis, block survival signaling, and induce apoptosis.

Caption: Postulated signaling pathways inhibited by 5-Hydroxy-4-azaindole-3-carbaldehyde.

Experimental Workflow: A Phased Approach

A systematic evaluation is critical to understanding the compound's biological activity. We recommend a phased approach, starting with broad screening and progressing to more detailed mechanistic studies.

Caption: Recommended experimental workflow for compound evaluation.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). It is a crucial first step for assessing cytotoxic or cytostatic effects.

Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A decrease in signal indicates cell death or inhibition of proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer, HCT116 colorectal cancer).[3][7][8]

-

5-Hydroxy-4-azaindole-3-carbaldehyde (stock solution in DMSO).

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

| Cell Line | Tissue of Origin | Postulated Target Pathway | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | Survivin / Apoptosis | 8.5 |

| A2780 | Ovarian Cancer | Cell Cycle (PAK/Aurora) | 4.2 |

| Hep3B | Hepatocellular Carcinoma | FGFR4 Signaling | 2.1 |

| HCT116 | Colorectal Cancer | HDAC / Aurora Kinase | 6.7 |

Table 1: Example of a data summary table for hypothetical IC50 values of 5-Hydroxy-4-azaindole-3-carbaldehyde against various cancer cell lines.

Protocol 2: Target Pathway Modulation via Western Blot

This protocol assesses whether the compound inhibits the phosphorylation of key proteins in a suspected signaling pathway, providing direct evidence of target engagement.

Causality: A reduction in the phosphorylated (active) form of a downstream kinase or substrate, without a change in the total protein level, indicates inhibition of the upstream kinase activity.

Materials:

-

Cancer cells treated with the compound at 1x and 5x IC50 concentrations.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: Treat cells with the compound for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's dilution recommendation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal. Compare treated samples to the vehicle control.

Expected Outcomes and Interpretation

-

Successful Cytotoxicity: Potent IC50 values (typically < 10 µM) in multiple cancer cell lines would validate the compound's anti-proliferative activity.[7]

-

Mechanism Confirmation: A dose-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-Akt, p-ERK) following treatment would strongly support a kinase inhibition mechanism.

-

Cell Cycle Arrest: Flow cytometry analysis may reveal an accumulation of cells in the G2/M phase, a common phenotype for inhibitors of mitotic kinases like Aurora A.[8]

-

Induction of Apoptosis: An increase in the Annexin V-positive cell population would indicate that the compound induces programmed cell death, a desirable trait for an anticancer agent.

Conclusion

While 5-Hydroxy-4-azaindole-3-carbaldehyde is a novel chemical entity, its core structure provides a strong rationale for investigating its potential as a kinase inhibitor for cancer therapy. The protocols outlined in this document offer a robust and logical framework for elucidating its biological activity, mechanism of action, and therapeutic potential in relevant cancer cell line models.

References

-

Jafari, M., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

-

Mendes, J., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available at: [Link]

-

Kharb, R., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]

-

Zhang, L., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]

-

Zheng, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. Available at: [Link]

-

Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

-

Wang, M., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

-

S. K. Sharma, et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assay Development with 5-Hydroxy-4-azaindole-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 4-Azaindole Scaffold

The azaindole framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics.[1][2][3] The strategic replacement of a carbon atom with nitrogen in the indole ring system significantly enhances the molecule's pharmacological properties, including improved aqueous solubility and the capacity to form crucial hydrogen bonds with biological targets.[1][2] Among the various isomers, the 4-azaindole core has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][4] The geometry and electronic properties of the 4-azaindole nucleus allow it to act as an effective hinge-binder, mimicking the interaction of ATP in the kinase active site.[2][5]

This application note focuses on a specific, highly functionalized derivative: 5-Hydroxy-4-azaindole-3-carbaldehyde . This compound offers a unique combination of features for innovative assay design:

-

The 4-Azaindole Core: Provides the foundational structure for potent kinase binding.

-

The 5-Hydroxy Group: Introduces the potential for intrinsic fluorescence, a property observed in 5-hydroxyindole derivatives, which can be exploited for developing sensitive, label-free assays.[6][7]

-

The 3-Carbaldehyde Group: A versatile chemical handle for covalent modification, enabling the development of targeted covalent inhibitors or the immobilization of the molecule for affinity-based assays. Aldehydes are known to be reactive functional groups that can participate in various biological interactions.[8][9][10]

This document provides a comprehensive guide to leveraging the unique properties of 5-Hydroxy-4-azaindole-3-carbaldehyde in the development of robust and insightful kinase assays.

Principle of a Fluorescence Polarization-Based Kinase Inhibition Assay

A fluorescence polarization (FP) assay is a powerful technique to monitor binding events in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this fluorescent molecule binds to a larger molecule, such as a protein, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light.

In the context of a kinase inhibition assay with 5-Hydroxy-4-azaindole-3-carbaldehyde, we can exploit the intrinsic fluorescence of the 5-hydroxy group. The assay is designed as a competitive binding experiment where the azaindole derivative acts as a fluorescent tracer that binds to the kinase's ATP-binding pocket.

The core principle is as follows:

-

Binding of the Fluorescent Probe: 5-Hydroxy-4-azaindole-3-carbaldehyde, our fluorescent probe, binds to the kinase of interest. This binding event slows its molecular rotation, resulting in a high fluorescence polarization signal.

-

Competitive Inhibition: In the presence of a non-fluorescent test compound (a potential inhibitor) that also binds to the ATP-binding site, the fluorescent probe is displaced.

-

Signal Modulation: The displaced fluorescent probe tumbles freely in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the affinity of the test compound for the kinase.

This approach allows for a direct, homogeneous (no-wash) assay to screen for and characterize kinase inhibitors.